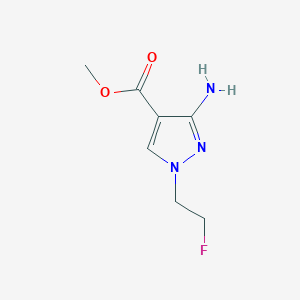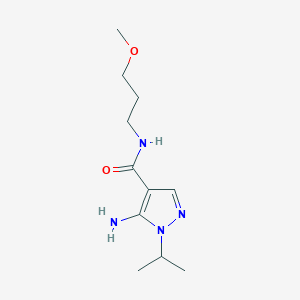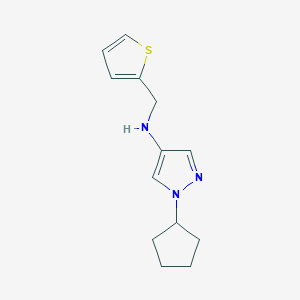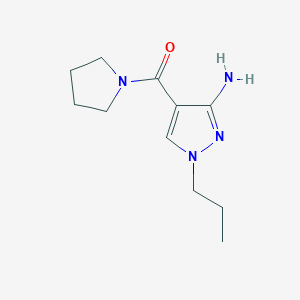![molecular formula C13H17N3O2 B11732548 2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1855943-69-9](/img/structure/B11732548.png)
2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a synthetic organic compound that features a pyrazole ring substituted with a 2-methoxyphenylmethylamino group and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with 2-methoxyphenylmethylamine: The pyrazole intermediate is then reacted with 2-methoxyphenylmethylamine in the presence of a suitable base, such as sodium hydride, to form the desired substitution on the pyrazole ring.
Introduction of the ethan-1-ol moiety: The final step involves the reaction of the substituted pyrazole with an appropriate alkylating agent, such as ethylene oxide, under basic conditions to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: The major products would be the corresponding aldehyde or carboxylic acid.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Medicine: Its derivatives could be explored for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the 2-methoxyphenylmethylamino group could facilitate binding to these targets, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ylamine
Uniqueness
2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the 2-methoxyphenylmethylamino group, which can impart specific biological activities and binding properties that are not present in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
1855943-69-9 |
|---|---|
Formule moléculaire |
C13H17N3O2 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2-[3-[(2-methoxyphenyl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H17N3O2/c1-18-12-5-3-2-4-11(12)10-14-13-6-7-16(15-13)8-9-17/h2-7,17H,8-10H2,1H3,(H,14,15) |
Clé InChI |
VPZDDTDMSIOWMX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNC2=NN(C=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732469.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11732476.png)
![2-bromo-N-[2-(phosphonatooxy)ethyl]acetamide](/img/structure/B11732478.png)
![(2S)-2-Amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B11732485.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate](/img/structure/B11732490.png)


![1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11732529.png)
![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11732537.png)


![(3-methoxypropyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732554.png)

![4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11732562.png)
